9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
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Overview
Description
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has a unique structure that makes it a promising candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention and treatment of cancer.
Biochemical and Physiological Effects
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant activity, which is important for the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is its unique structure, which makes it a promising candidate for drug development and other applications. It has also been shown to have good solubility and stability, which are important factors for the development of drugs. However, one of the limitations of this compound is its low bioavailability, which can limit its effectiveness as a drug.
Future Directions
There are several future directions for the research on 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of its potential applications in other fields such as material science and organic electronics. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of cancer and other diseases.
Conclusion
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is a promising compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure and properties make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and potential applications in the prevention and treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one has been reported in the literature. The most common method involves the condensation of 4-nitrophenylhydrazine with 2,3-dihydro-1H-inden-1-one to form the intermediate product, which is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product. This method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one has shown potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug development and material science. In material science, this compound has been studied for its optical and electronic properties, which make it a promising candidate for the development of organic electronics.
properties
IUPAC Name |
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-17-8-12(10-1-3-11(4-2-10)19(21)22)13-7-15-16(9-14(13)18-17)24-6-5-23-15/h1-4,7-9H,5-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGDYQQZUVHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=O)NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
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